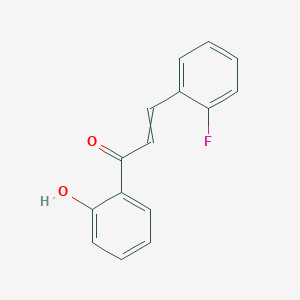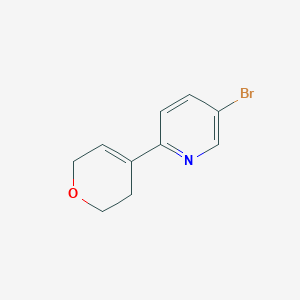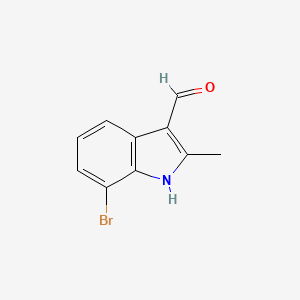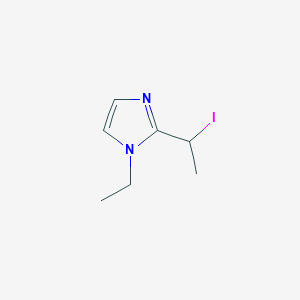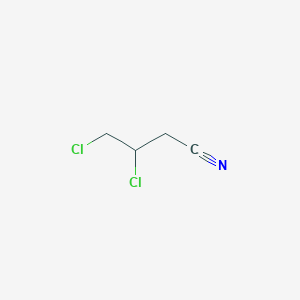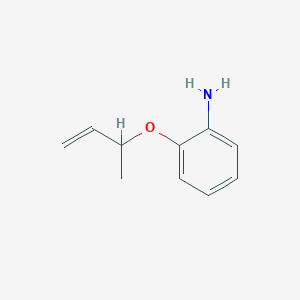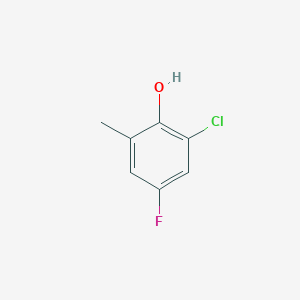
2-Chloro-4-fluoro-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-methylphenol typically involves multi-step reactions starting from readily available precursors. One common method includes the chlorination and fluorination of methylphenol derivatives. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Halogenated phenols like this compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of metal catalysts.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-6-methylphenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-fluoro-6-methylphenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the methyl group.
4-Chloro-3-methylphenol: Similar but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar but lacks the chlorine atom.
Uniqueness
2-Chloro-4-fluoro-6-methylphenol is unique due to the presence of both chlorine and fluorine atoms along with a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H6ClFO |
|---|---|
Peso molecular |
160.57 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-6-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 |
Clave InChI |
MXALWBWOUGQNHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
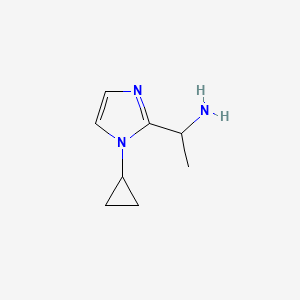
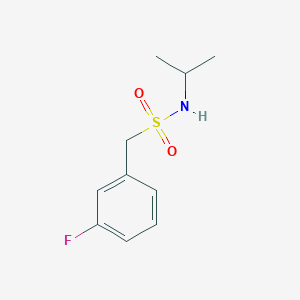
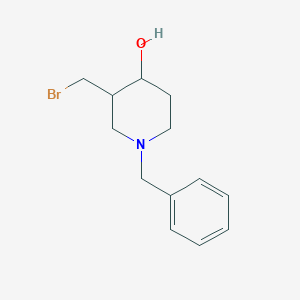


![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
